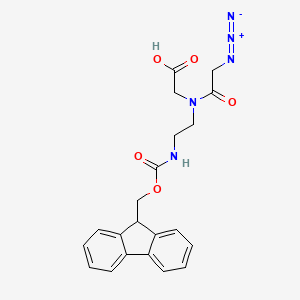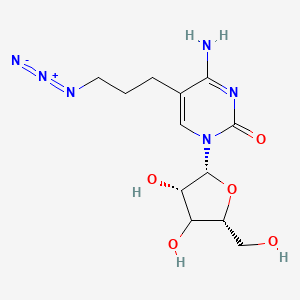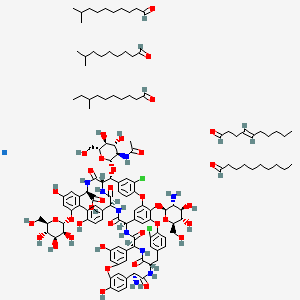![molecular formula C24H25N9 B12390925 4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)
4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mps1-IN-5 is a small molecule inhibitor targeting monopolar spindle kinase 1 (Mps1), also known as threonine tyrosine kinase (TTK). Mps1 is a crucial component of the spindle assembly checkpoint (SAC), which ensures accurate chromosome segregation during cell division. Overexpression of Mps1 has been observed in various cancers, making it an attractive target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mps1-IN-5 involves multiple steps, starting from commercially available precursors. One of the key intermediates, N-(3,4-dimethoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, is prepared from 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, 3,4-dimethoxyaniline, and p-toluenesulfonic acid hydrate . The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Mps1-IN-5 would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Mps1-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs with potentially different biological activities.
Scientific Research Applications
Chemistry: As a tool compound for studying kinase inhibition and developing new synthetic methodologies.
Biology: Used to investigate the role of Mps1 in cell cycle regulation and chromosome segregation.
Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed Mps1. .
Mechanism of Action
Mps1-IN-5 exerts its effects by inhibiting the kinase activity of Mps1. This inhibition disrupts the spindle assembly checkpoint, leading to improper chromosome segregation and ultimately cell death. The compound binds to the ATP-binding site of Mps1, preventing its phosphorylation activity and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Mps1-IN-5 is unique among Mps1 inhibitors due to its specific binding affinity and selectivity. Similar compounds include:
BAY 1161909: Another Mps1 inhibitor with potent antitumor activity.
BAY 1217389: A structurally distinct Mps1 inhibitor with similar efficacy.
Reversine: A small-sized inhibitor of Mps1 and Aurora B kinases.
These compounds share the common feature of targeting Mps1 but differ in their chemical structures, binding affinities, and selectivity profiles. Mps1-IN-5 stands out due to its unique scaffold and potent inhibitory activity.
Properties
Molecular Formula |
C24H25N9 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C24H25N9/c1-31-12-14-32(15-13-31)17-8-6-16(7-9-17)27-24-28-22-19(10-11-26-22)23(29-24)33-20-5-3-2-4-18(20)21(25)30-33/h2-11H,12-15H2,1H3,(H2,25,30)(H2,26,27,28,29) |
InChI Key |
PSGLRMCIIGRRLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)N5C6=CC=CC=C6C(=N5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)

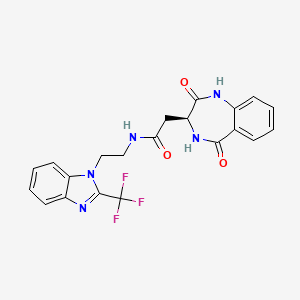
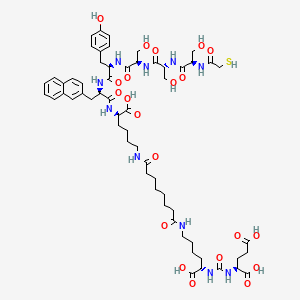
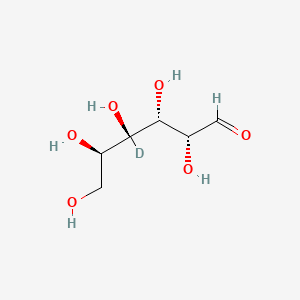
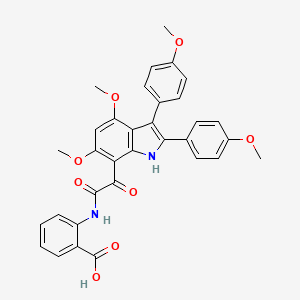
![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)

![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)
